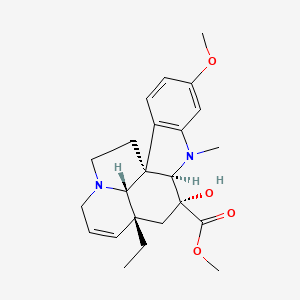
Deacetoxyvindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetoxyvindoline is a vinca alkaloid, an organic heteropentacyclic compound, a methyl ester and a tertiary alcohol. It derives from a vindoline. It is a conjugate base of a deacetoxyvindolinium(1+).
Applications De Recherche Scientifique
Vindoline Synthesis in Catharanthus Roseus Cultures
Research by Hernández-Domínguez, Campos-Tamayo, and Vázquez-Flota (2004) in "Biotechnology Letters" demonstrated that vindoline, which is derived from deacetoxyvindoline, accumulates significantly in cultures of Catharanthus roseus shoots. The study found that maximal vindoline accumulation coincided with maximum activities of enzymes including deacetoxyvindoline 4-hydroxylase (Hernández-Domínguez et al., 2004).
Enhancement of Vindoline and Vinblastine Production
In a 2014 study by Liu et al. in the "World Journal of Microbiology and Biotechnology," it was found that the application of artemisinic acid in suspension-cultured cells of Catharanthus roseus led to an increased concentration of vindoline. The study also examined the gene expression of enzymes in the biosynthetic pathway of vinblastine, including deacetoxyvindoline 4-hydroxylase (Liu et al., 2014).
Vindoline Formation and Morphogenesis
Campos-Tamayo, Hernández-Domínguez, and Vázquez-Flota (2008) in "Annals of Botany" showed that vindoline formation in shoot cultures of Catharanthus roseus is activated synchronously with morphogenesis. This study highlighted the peak activity of enzymes like deacetylvindoline acetyl CoA acetyltransferase, crucial for the final step in vindoline biosynthesis, and its association with morphogenesis (Campos-Tamayo et al., 2008).
Purification and Characterization of Enzymes
Research by Power, Kurz, and De Luca (1990) in "Archives of Biochemistry and Biophysics" focused on purifying and characterizing acetylcoenzyme A: deacetylvindoline 4-O-acetyltransferase (DAT), which catalyzes the final step in vindoline biosynthesis. Their study provides insights into the enzymatic processes involved in converting deacetoxyvindoline to vindoline (Power et al., 1990).
Spatial Organization of the Vindoline Biosynthetic Pathway
Guirimand et al. (2011), in their study published in the "Journal of Plant Physiology," explored the spatial organization of the vindoline biosynthetic pathway in Catharanthus roseus. This study provided detailed insights into the cellular and subcellular localization of enzymes like desacetoxyvindoline-4-hydroxylase and deacetylvindoline-4-O-acetyltransferase, which are crucial in the pathway leading to vindoline synthesis (Guirimand et al., 2011).
Molecular Cloning and Analysis
In 2010, Hu Zhi-bi's work in "Pharmaceutical Biotechnology" involved the molecular cloning and analysis of the Deacetoxyvindoline 4-Hydroxylase promoter in Catharanthus roseus. This study aimed at understanding the regulatory mechanisms of d4h gene expression, crucial in the biosynthesis of monoterpenoid alkaloids (Hu Zhi-bi, 2010).
Propriétés
Nom du produit |
Deacetoxyvindoline |
|---|---|
Formule moléculaire |
C23H30N2O4 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
methyl (1R,9R,10R,12R,19S)-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-5-21-9-6-11-25-12-10-22(18(21)25)16-8-7-15(28-3)13-17(16)24(2)19(22)23(27,14-21)20(26)29-4/h6-9,13,18-19,27H,5,10-12,14H2,1-4H3/t18-,19+,21-,22+,23+/m0/s1 |
Clé InChI |
WNKDGPXNFMMOEJ-RNJSZURPSA-N |
SMILES isomérique |
CC[C@]12C[C@@]([C@H]3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
SMILES canonique |
CCC12CC(C3C4(C1N(CC4)CC=C2)C5=C(N3C)C=C(C=C5)OC)(C(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



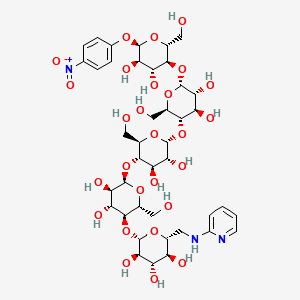
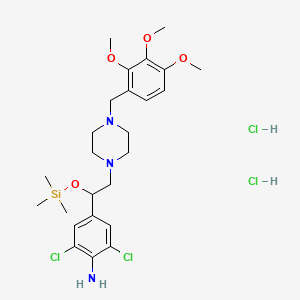
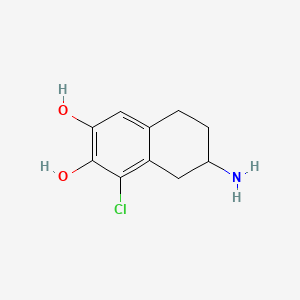
![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
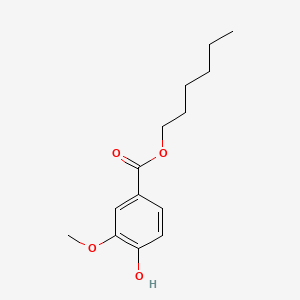
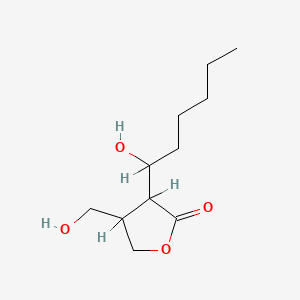
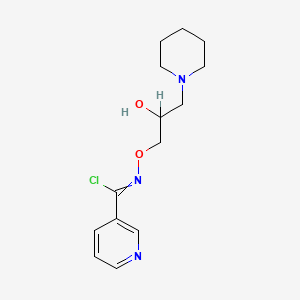
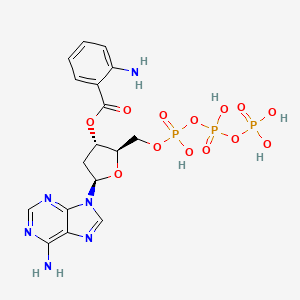
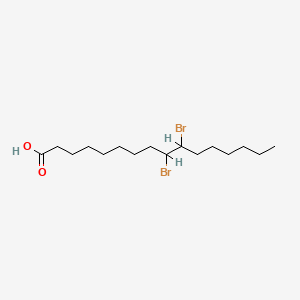
![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
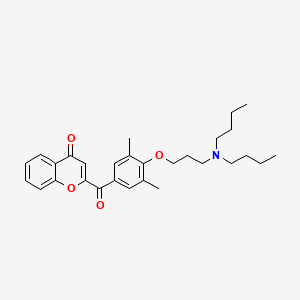
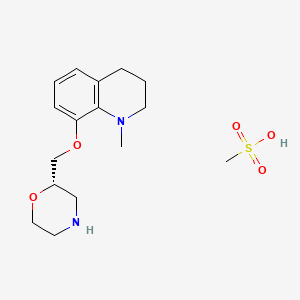
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)